(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
This compound is a benzofuran-3-one derivative characterized by a 2,3-dihydrobenzofuran core with three key substituents:
- Position 2: A (5-methylfuran-2-yl)methylidene group in the Z-configuration.
- Position 6: A hydroxyl group.
- Position 7: A (3-methylpiperidin-1-yl)methyl moiety.
The stereochemistry at the C2 position (denoted as 2Z) is critical for its molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13-4-3-9-22(11-13)12-17-18(23)8-7-16-20(24)19(26-21(16)17)10-15-6-5-14(2)25-15/h5-8,10,13,23H,3-4,9,11-12H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIFVRQXTINFOC-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with benzofuran, pyrimidine, and piperidine derivatives. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Divergence: The target compound differs from 11a and 11b by replacing the thiazolo-pyrimidine core with a benzofuran-3-one system. Compared to the analog in , the target compound features a 3-methylpiperidinyl group instead of a 4-(2-hydroxyethyl)piperazinyl moiety. The latter introduces additional hydrogen-bonding capacity due to the hydroxyl group, which may enhance solubility but reduce membrane permeability .
Synthetic Yields :
- Compounds 11a and 11b exhibit higher yields (68%) than 12 (57%), likely due to the stability of intermediates in the thiazolo-pyrimidine synthesis pathway .
Spectroscopic Trends: The CN stretch in IR (~2200 cm⁻¹) is consistent across cyano-containing analogs (11a, 11b, 12), while the target compound lacks this group, simplifying its spectral profile .
In contrast, the thiazolo-pyrimidine analogs (11a, 11b) may exhibit kinase inhibition due to their planar heterocyclic cores .
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